

Application Notes and Protocols for the Quantitative Analysis of 4-Chlorocinnamionitrile

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Compound of Interest

Compound Name: 4-Chlorocinnamionitrile

CAS No.: 28446-72-2

Cat. No.: B1353260

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Abstract

This document provides comprehensive application notes and detailed protocols for the accurate quantification of **4-Chlorocinnamionitrile**, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing robust and validated analytical techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is presented as the primary method due to its specificity, sensitivity, and suitability for routine analysis. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is described for its high sensitivity and utility in complex matrices. This guide explains the causality behind experimental choices, ensuring that each protocol is a self-validating system for reliable and reproducible results.

Introduction and Analytical Rationale

4-Chlorocinnamionitrile is a conjugated aromatic nitrile whose purity and concentration are critical parameters in various synthetic processes. Its chemical structure, featuring a chlorophenyl group conjugated with an acrylonitrile moiety, imparts distinct physicochemical

properties that are leveraged for its quantification. The extended conjugation results in strong ultraviolet (UV) absorbance, making HPLC-UV a highly suitable analytical technique. The volatility of the compound also permits analysis by Gas Chromatography (GC).

The choice between HPLC and GC is dictated by the sample matrix, required sensitivity, and available instrumentation. HPLC is often preferred for its versatility with a wide range of sample types and its non-destructive nature. GC-MS, on the other hand, offers exceptional sensitivity and selectivity, which is ideal for trace-level detection and confirmation of identity.

Physicochemical Properties of 4-Chlorocinnamionitrile

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

Property	Value (Estimated/Inferred)	Justification for Analytical Method
Molecular Formula	C ₉ H ₆ ClN	-
Molecular Weight	163.61 g/mol	Essential for preparing standard solutions of known molarity.
Physical State	Solid at room temperature	Dictates the need for dissolution in an appropriate solvent for analysis.
Melting Point	High (similar to related compounds like 4-chlorocinnamic acid at 248-250 °C)[1]	Indicates low volatility, favoring HPLC over GC for non-derivatized analysis.
Solubility	Poorly soluble in water; Soluble in organic solvents (e.g., acetonitrile, methanol, chloroform)[2][3]	Guides the selection of solvents for sample preparation and mobile phase composition.
UV Absorbance (λ _{max})	~280-310 nm	The conjugated system results in strong UV absorbance, making UV detection in HPLC highly effective. Cinnamates, which are structurally similar, have a λ _{max} of around 310 nm in methanol.[4]
Volatility	Moderate	Sufficient for GC analysis, particularly with appropriate inlet temperatures.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the recommended method for routine quantification of **4-Chlorocinnamotrile** due to its accuracy, precision, and robustness. The principle lies in the separation of the analyte from other components in a sample matrix on a stationary phase, followed by its detection and quantification based on its UV absorbance.

Causality in HPLC Method Design

- **Reverse-Phase Chromatography:** A C18 column is selected as the stationary phase. **4-Chlorocinnamotrile** is a moderately polar compound, and a non-polar stationary phase with a polar mobile phase will provide good retention and separation from potential impurities.
- **Mobile Phase Selection:** A mixture of acetonitrile and water is chosen. Acetonitrile generally provides good peak shape and lower backpressure compared to methanol.^{[5][6][7]} The ratio is optimized to achieve a suitable retention time, ensuring separation from the solvent front and any early-eluting impurities.
- **UV Detection Wavelength:** Based on the conjugated nature of the molecule, a detection wavelength within the range of 280-310 nm is selected to maximize sensitivity. An initial scouting of the UV spectrum of a standard solution is recommended to determine the precise λ_{max} .

HPLC-UV Protocol

Objective: To quantify the concentration of **4-Chlorocinnamotrile** in a sample.

Materials:

- **4-Chlorocinnamotrile** reference standard ($\geq 98\%$ purity)
- HPLC-grade acetonitrile
- Ultrapure water
- 0.45 μm syringe filters

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Mobile Phase Preparation:
 - Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v).
 - Degas the mobile phase using sonication or vacuum filtration.
- Standard Solution Preparation:
 - Accurately weigh approximately 10 mg of **4-Chlorocinnamotrile** reference standard and transfer to a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 100 μ g/mL.
 - Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 μ g/mL).
- Sample Preparation:
 - Accurately weigh a known amount of the sample containing **4-Chlorocinnamotrile**.
 - Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
 - Filter the sample solution through a 0.45 μ m syringe filter into an HPLC vial.
- Chromatographic Conditions:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	Acetonitrile:Water (60:40 v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	295 nm (or determined λ_{max})
Run Time	10 minutes

- Analysis and Quantification:
 - Inject the calibration standards, followed by the sample solutions.
 - Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
 - Determine the concentration of **4-Chlorocinnamotrile** in the sample by interpolating its peak area from the calibration curve.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines, assessing parameters such as:

- Linearity: A correlation coefficient (r^2) > 0.999 is expected over the calibration range.
- Accuracy: Determined by spike-recovery experiments, with acceptance criteria typically between 98-102%.
- Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of <2%.

- Specificity: The ability to assess the analyte unequivocally in the presence of other components, confirmed by the absence of interfering peaks at the retention time of **4-Chlorocinnamotrile** in a blank sample.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the trace-level quantification and unambiguous identification of **4-Chlorocinnamotrile**. The molecule is vaporized and separated on a GC column, followed by ionization and detection by a mass spectrometer.

Rationale for GC-MS Method Parameters

- Column Selection: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of moderately polar aromatic compounds.
- Injection Mode: Split injection is used for samples with higher concentrations to avoid column overloading, while splitless injection is employed for trace analysis to enhance sensitivity.
- Temperature Program: A temperature gradient is used to ensure efficient separation of the analyte from any volatile impurities and to maintain a good peak shape.
- Ionization and Detection: Electron ionization (EI) is a standard technique that produces a reproducible fragmentation pattern, which serves as a fingerprint for compound identification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for quantification by monitoring specific characteristic ions.

GC-MS Protocol

Objective: To confirm the identity and quantify **4-Chlorocinnamotrile** at low concentrations.

Materials:

- **4-Chlorocinnamotrile** reference standard ($\geq 98\%$ purity)

- GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate)
- Anhydrous sodium sulfate (for drying if necessary)

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 μ m film thickness)
- Autosampler

Procedure:

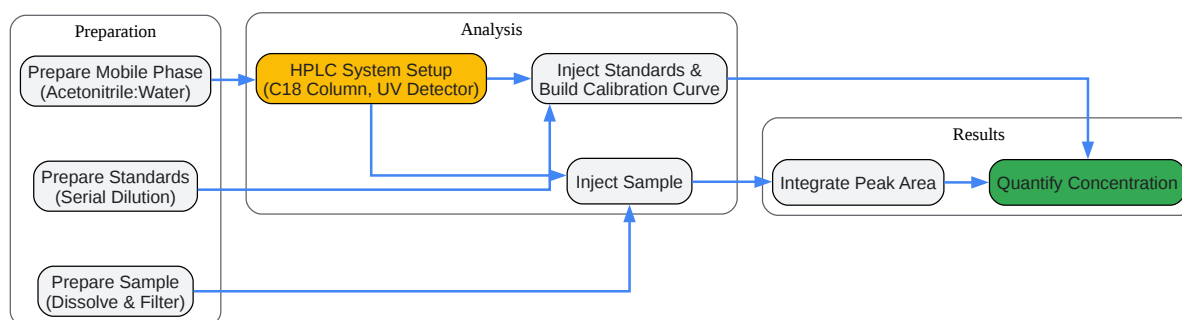
- Standard and Sample Preparation:
 - Prepare a stock solution of **4-Chlorocinnamitrile** in the chosen GC-compatible solvent.
 - Create a series of calibration standards through serial dilution.
 - Dissolve the sample in the same solvent to a concentration within the calibration range.
- GC-MS Conditions:

Parameter	Condition
Column	5% Phenyl-methylpolysiloxane (or equivalent)
Carrier Gas	Helium, constant flow at 1.0 mL/min
Inlet Temperature	250 °C
Injection Mode	Split (e.g., 30:1) or Splitless
Injection Volume	1 µL
Oven Program	Initial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min
Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Detection Mode	Full Scan (for identification) or SIM (for quantification)

- Data Analysis:
 - For identification, compare the mass spectrum of the sample peak with that of the reference standard and a spectral library.
 - For quantification, use the peak area of a characteristic ion (e.g., the molecular ion) and a calibration curve constructed from the standards.

Experimental Workflows

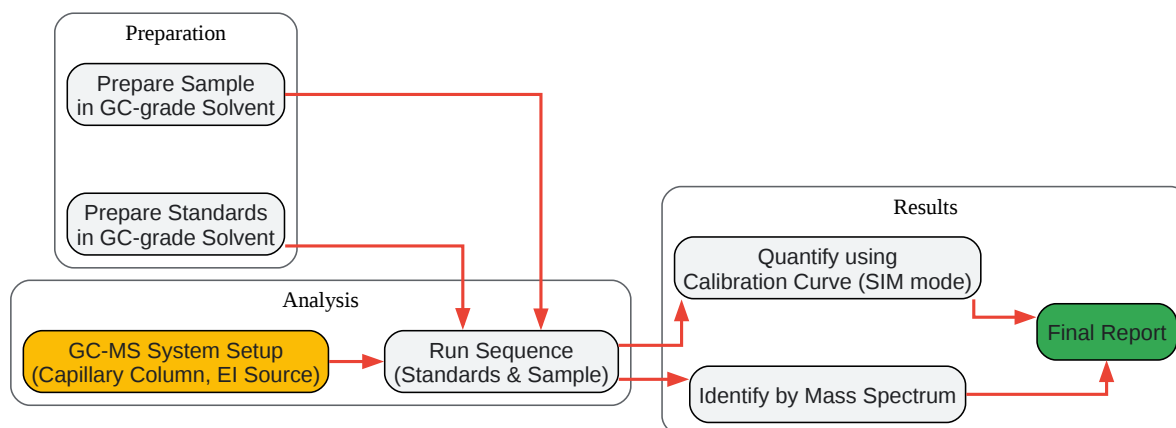
HPLC-UV Analysis Workflow



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Caption: Workflow for the quantification of **4-Chlorocinnamitrile** by HPLC-UV.

GC-MS Analysis Workflow



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Caption: Workflow for the analysis of **4-Chlorocinnamitrile** by GC-MS.

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